(2S,4S)-2-methylpiperidin-4-ol hydrochloride
CAS No.: 103539-63-5
Cat. No.: VC2865964
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103539-63-5 |
---|---|
Molecular Formula | C6H14ClNO |
Molecular Weight | 151.63 g/mol |
IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Standard InChI Key | DXKHDUOLFKISDJ-GEMLJDPKSA-N |
Isomeric SMILES | C[C@H]1C[C@H](CCN1)O.Cl |
SMILES | CC1CC(CCN1)O.Cl |
Canonical SMILES | CC1CC(CCN1)O.Cl |
Introduction
(2S,4S)-2-Methylpiperidin-4-ol hydrochloride is a compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. This specific derivative features a methyl group and a hydroxyl group at the second and fourth positions of the piperidine ring, respectively. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Synthesis
The synthesis of (2S,4S)-2-methylpiperidin-4-ol hydrochloride involves diastereoselective methods to achieve the desired stereochemistry. One approach includes starting from chiral β-enaminoesters derived from (R)-(-)-2-phenylglycinol, which are then converted into the desired piperidine derivatives through a series of reactions .
Biological and Medicinal Applications
Piperidine derivatives, including (2S,4S)-2-methylpiperidin-4-ol hydrochloride, are studied for their diverse biological activities. These compounds can interact with various biological targets such as enzymes or receptors, modulating their activity and leading to potential therapeutic effects. While specific biological pathways for this compound are not extensively detailed, its structural features suggest potential applications in medicinal chemistry.
Research Findings
Recent research has focused on developing efficient synthesis methods for piperidine derivatives. For instance, diastereoselective syntheses have been developed to access complex piperidine structures with high selectivity . These methodologies are crucial for producing compounds with specific stereochemistry, which is essential for their biological activity.
Data Table
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO (base) + HCl (salt) |
Molecular Weight | Approximately 151.64 g/mol (hydrochloride) |
Physical Form | White to Yellow Solid |
Solubility | Soluble in water and organic solvents |
Stereochemistry | (2S,4S) |
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